N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE
Description
N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE is a heterocyclic compound featuring a benzothiazole core substituted with an ethoxy group at position 6, an oxazole ring with a methyl group at position 3, and a morpholinoethyl side chain. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications. Its structural complexity arises from the integration of multiple pharmacophores: benzothiazole and oxazole rings are known for their bioactivity in medicinal chemistry, while the morpholine moiety contributes to improved pharmacokinetic properties .
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methyl-N-(2-morpholin-4-ylethyl)-1,2-oxazole-5-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S.ClH/c1-3-27-15-4-5-16-18(13-15)29-20(21-16)24(7-6-23-8-10-26-11-9-23)19(25)17-12-14(2)22-28-17;/h4-5,12-13H,3,6-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENSNKUELDXWRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC(=NO4)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE involves multiple steps:
Formation of Benzothiazole Ring: The initial step involves the synthesis of the benzothiazole ring, typically through a reaction between 2-aminothiophenol and an appropriate aldehyde under acidic conditions.
Introduction of Ethoxy Group: The ethoxy group is introduced via an etherification reaction, often using ethyl iodide in the presence of a base.
Formation of Isoxazole Ring: The isoxazole ring is synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine.
Coupling with Morpholine: The final step involves coupling the isoxazole derivative with morpholine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or carbonyl groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the benzothiazole and isoxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or microbial growth.
Pathways Involved: It may inhibit key enzymes in the biosynthesis of prostaglandins or disrupt bacterial cell wall synthesis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound belongs to a broader class of benzothiazole carboxamide derivatives. Key analogs (e.g., compounds 4g–4n from ) share a benzothiazole-carboxamide backbone but differ in substituents and secondary heterocycles (Table 1). Notable distinctions include:
- Core Heterocycles: The target compound contains a 1,2-oxazole ring, whereas analogs like 4g–4n incorporate 4-oxo-1,3-thiazolidinone rings. This difference impacts hydrogen-bonding capacity and conformational flexibility.
- Substituents: The ethoxy group at position 6 of the benzothiazole in the target compound contrasts with halogenated aryl groups (e.g., 4-chlorophenyl in 4g) in analogs. The morpholinoethyl side chain introduces a tertiary amine, which is protonated in the hydrochloride form, enhancing aqueous solubility compared to neutral analogs .
Research Findings: Substituent Impact on Properties
- Solubility: The hydrochloride salt form of the target compound likely exhibits superior aqueous solubility compared to neutral analogs (e.g., 4g–4n), owing to ionization of the morpholinoethyl amine.
- Bioactivity: While specific activity data for the target compound are unavailable, halogenated analogs (4g, 4h) demonstrate enhanced binding affinity in preliminary studies, suggesting that electron-withdrawing groups (e.g., Cl, F) may improve target engagement.
Analytical Characterization
- Spectroscopy : NMR and IR spectra of analogs (4g–4n ) reveal distinct signals for carbonyl groups (1650–1750 cm⁻¹) and aromatic protons (δ 7.0–8.5 ppm). The target compound’s oxazole ring and ethoxy group would produce unique spectral signatures, such as methyl resonances (δ ~2.5 ppm) and ethoxy CH₂ signals (δ ~4.0 ppm) .
- Mass Spectrometry: Molecular networking () could differentiate the target compound from analogs via fragmentation patterns. For example, the morpholinoethyl group may generate characteristic fragment ions (e.g., m/z 86 for morpholine), while halogenated analogs exhibit isotopic clusters (e.g., Cl at m/z 35/37) .
Biological Activity
N-(6-Ethoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[2-(morpholin-4-yl)ethyl]-1,2-oxazole-5-carboxamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 439.56 g/mol. The compound features a complex structure that includes a benzothiazole moiety, an oxazole ring, and a morpholine substituent, which may contribute to its diverse biological activities.
Anticancer Activity
Recent studies indicate that derivatives of benzothiazole and oxazole exhibit significant anticancer properties. For instance:
- Cytotoxicity : A study demonstrated that compounds similar to this compound showed cytotoxic effects against various cancer cell lines. The IC50 values for these compounds were reported in the low micromolar range, indicating potent activity against human breast adenocarcinoma (MCF-7) and lung cancer (A549) cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.65 |
| Compound B | A549 | 2.41 |
| N-(6-Ethoxy...) | MCF-7 | TBD |
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest:
- Apoptosis Induction : Flow cytometry assays indicated that treatment with the compound leads to increased levels of apoptotic markers such as cleaved caspase-3 and p53 expression in MCF-7 cells .
- Cell Cycle Arrest : Western blot analysis showed that the compound affects cell cycle regulators, promoting G1 phase arrest in treated cells .
Study 1: Synthesis and Evaluation
In a study focusing on the synthesis of novel benzothiazole derivatives, researchers synthesized N-(6-Ethoxy...) and evaluated its biological activity against several cancer cell lines. The results highlighted significant inhibition of cell proliferation in A431 and H1299 cells alongside modulation of inflammatory cytokines such as IL-6 and TNF-alpha .
Study 2: Structure–Activity Relationship
Another investigation explored the structure–activity relationship (SAR) of benzothiazole derivatives. Modifications at various positions on the benzothiazole core were found to enhance anticancer activity significantly. The study concluded that specific substitutions could lead to compounds with improved efficacy compared to standard chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
